Gadolinium(3+) acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

gadolinium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQGMALGKYWNIU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9GdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890769 | |

| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White to off-white crystals; May have an acetic odor; [GFS Chemicals MSDS] | |

| Record name | Gadolinium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31298-16-5, 16056-77-2 | |

| Record name | (OC-6-11)-Tris(acetato-κO,κO′)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31298-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium (+3) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Gadolinium(III) Acetate: Formula, Structure, and Applications

This guide provides an in-depth analysis of Gadolinium(III) acetate, a key inorganic compound in advanced materials and medical diagnostics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemistry, structural characteristics, and critical applications of this versatile gadolinium salt. We will explore not only its chemical identity but also the causality behind its utility, particularly as a precursor in the synthesis of Magnetic Resonance Imaging (MRI) contrast agents.

Executive Summary

Gadolinium(III) acetate, a salt of the lanthanide element gadolinium, is a compound of significant interest due to the unique paramagnetic properties of the Gd³⁺ ion.[1][2] While toxic in its free ionic form, chelated gadolinium is a cornerstone of modern medical imaging.[3][4][5] Gadolinium(III) acetate serves as a vital and commercially available starting material for the synthesis of these sophisticated chelate complexes.[1][6] This guide will detail the chemical formula and structural nuances of its common hydrated forms, provide a summary of its physicochemical properties, present a validated protocol for its laboratory synthesis, and discuss its primary applications, grounding all information in established scientific principles.

Chemical Formula and Nomenclature

Gadolinium(III) acetate is most accurately described by its chemical formula, which varies depending on its hydration state. The gadolinium ion is present in its +3 oxidation state, coordinated by three acetate anions.[1][7]

-

Anhydrous Form: The formula for the anhydrous compound is Gd(CH₃COO)₃ or Gd(C₂H₃O₂)₃ .[8][9] Its molecular weight is 334.38 g/mol .[1][6][10]

-

Hydrated Forms: Commercially, gadolinium acetate is most often available as a hydrate, denoted as Gd(CH₃COO)₃ · xH₂O .[1][2][6] The most common and well-characterized form is the tetrahydrate , with the formula Gd(CH₃COO)₃ · 4H₂O .[8][9][11] The molecular weight of the tetrahydrate is 406.44 g/mol .[9][11]

The presence of water molecules in the crystal lattice is a critical aspect of the compound's structure and stability under ambient conditions. For the purposes of this guide, subsequent discussions will primarily focus on the tetrahydrate form unless otherwise specified.

Molecular Structure and Coordination Chemistry

The structure of Gadolinium(III) acetate is a direct consequence of the coordination chemistry of the Gd³⁺ ion. As a "hard" Lewis acid, the Gd³⁺ ion preferentially coordinates with "hard" Lewis bases, such as the oxygen atoms of carboxylate groups and water molecules.[12]

In aqueous solution, the Gd³⁺ ion exists as a hydrated aqua ion, [Gd(H₂O)₈]³⁺ or [Gd(H₂O)₉]³⁺, with a high coordination number, typically 8 or 9.[5][12] When crystallized with acetate ions, a complex coordination polymer is formed. In the solid-state structure of the tetrahydrate, Gd(CH₃COO)₃ · 4H₂O, the gadolinium centers are typically nine-coordinate. The acetate ligands can act as bridging ligands, connecting multiple Gd³⁺ centers, creating a polymeric structure. The coordination sphere of the gadolinium ion is completed by water molecules.

The structure of the tetrahydrate has been shown to be a dimeric complex, with the formula [(Gd(OAc)₃(H₂O)₂)₂]·4H₂O, where 'OAc' represents the acetate ligand.[8] This intricate arrangement satisfies the coordination requirements of the large lanthanide ion and contributes to the compound's crystalline nature.

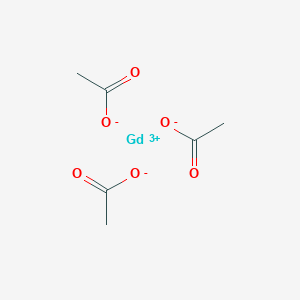

Caption: Simplified coordination sphere of Gd³⁺ in hydrated acetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Gadolinium(III) acetate is essential for its effective application in synthesis and material science. The data presented below corresponds primarily to the tetrahydrate form.

| Property | Value | Source(s) |

| Chemical Formula | Gd(CH₃COO)₃ · 4H₂O | [8][9][11] |

| Molecular Weight | 406.44 g/mol | [9][11][13] |

| Appearance | White to colorless crystalline solid/powder | [1][7][8][11] |

| Crystal System | Triclinic (tetrahydrate) | [9][11] |

| Density | 1.611 g/cm³ (tetrahydrate) | [8][9][11] |

| Solubility in Water | 11.6 g / 100 mL (25 °C) | [11] |

| Decomposition Temp. | ~120-220 °C (tetrahydrate) | [11] |

Experimental Protocols

Synthesis of Gadolinium(III) Acetate Tetrahydrate

The most common and straightforward synthesis involves the reaction of gadolinium(III) oxide with acetic acid.[8][9] This acid-base reaction yields the soluble acetate salt, which can then be crystallized.

Causality: Gadolinium(III) oxide (Gd₂O₃) is a basic oxide that readily reacts with acids. Acetic acid provides both the acetate counter-ions and the aqueous medium for the reaction. The use of a slight excess of acetic acid ensures the complete conversion of the insoluble oxide. Heating accelerates the reaction rate. Subsequent evaporation of the solvent concentrates the solution, leading to crystallization upon cooling.

Step-by-Step Protocol:

-

Reagent Preparation: Accurately weigh 10.0 g of Gadolinium(III) oxide (Gd₂O₃). Prepare a solution of 50% (v/v) glacial acetic acid in deionized water.

-

Reaction: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 10.0 g of Gd₂O₃.

-

Acid Addition: Slowly add 100 mL of the 50% acetic acid solution to the flask while stirring.

-

Heating and Reflux: Heat the mixture to a gentle reflux (approximately 100-110 °C) with continuous stirring.[14][15] The insoluble white oxide will gradually dissolve as it reacts to form gadolinium acetate. Continue the reflux until the solution becomes clear and all solid has dissolved.[14][15]

-

Filtration: Once the reaction is complete, allow the solution to cool slightly. Perform a hot filtration using a Büchner funnel and filter paper to remove any unreacted oxide or particulate impurities.

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solvent to evaporate slowly in a fume hood at room temperature. Alternatively, for faster crystallization, the solution can be concentrated on a rotary evaporator until signs of crystal formation appear, followed by cooling in an ice bath.

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold deionized water, followed by a wash with acetone to facilitate drying. Dry the product in a vacuum oven at a low temperature (e.g., 40 °C) to avoid removing the waters of hydration.

Caption: Workflow for Synthesis and Characterization of Gd(OAc)₃·4H₂O.

Characterization Techniques

To validate the synthesis and purity of the product, several analytical techniques are employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of acetate ligands and water molecules. Look for characteristic C=O and C-O stretches of the carboxylate group and the broad O-H stretch of water.

-

Thermogravimetric Analysis (TGA): To determine the number of water molecules of hydration. A weight loss corresponding to four water molecules (~17.7%) should be observed upon heating before the decomposition of the acetate ligands.

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the final product by comparing the resulting diffractogram to known standards for gadolinium(III) acetate tetrahydrate.

Applications in Research and Development

The primary value of Gadolinium(III) acetate lies in its role as a high-purity, water-soluble precursor for more complex gadolinium-containing materials.[1][6]

Precursor for MRI Contrast Agents

The most significant application of gadolinium compounds is in MRI.[3][16][17] The Gd³⁺ ion possesses seven unpaired electrons, making it highly paramagnetic.[18] This property allows it to dramatically shorten the T1 relaxation time of nearby water protons, thereby increasing the signal intensity (brightness) in T1-weighted MR images.[3]

However, free Gd³⁺ is toxic as it can interfere with biological processes that depend on Ca²⁺ due to their similar ionic radii.[4] To mitigate this toxicity, the Gd³⁺ ion must be tightly bound (chelated) by an organic ligand to form a stable, water-soluble complex that can be safely administered and excreted.[3][4][5]

Gadolinium(III) acetate is an ideal starting material for the synthesis of these chelates, such as Gd-DTPA and Gd-DOTA.[12][19] In a typical synthesis, the acetate salt is dissolved in a suitable solvent, and the chelating ligand (e.g., DOTA) is added. The ligand displaces the acetate and water molecules from the gadolinium coordination sphere to form the thermodynamically and kinetically stable final complex.[12]

Materials Science and Optoelectronics

Beyond medical imaging, Gadolinium(III) acetate is used in the synthesis of advanced materials:

-

Luminescent Materials: It serves as a dopant or precursor for creating phosphors used in lighting and displays.[5][20]

-

Perovskite Nanocrystals: It is used to improve the efficiency and color purity of perovskite nanocrystals for applications in solar cells and LEDs.[1][6]

-

Energy Storage: Doping nanomaterials like α-MnO₂ with gadolinium from an acetate precursor can enhance capacitance and charge retention in supercapacitors.[1][6]

Safety and Handling

Gadolinium(III) acetate is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[1][21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Gadolinium(III) acetate is more than a simple chemical salt; it is a critical enabling material for cutting-edge technologies. Its well-defined chemical formula, Gd(CH₃COO)₃, and its common, stable tetrahydrate form provide a reliable and high-purity source of the Gd³⁺ ion. A deep understanding of its coordination chemistry and physicochemical properties is paramount for its effective use as a precursor in the synthesis of life-saving MRI contrast agents and next-generation materials for energy and electronics. The protocols and data presented in this guide offer a robust foundation for researchers and developers working with this important compound.

References

- Gadolinium acetate. (n.d.). Google Arts & Culture.

-

Gadolinium acetate - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

gadolinium(III) acetate tetrahydrate. (n.d.). Chemister.ru. Retrieved January 13, 2026, from [Link]

-

Gadolinium(iii)acetatexhydrate | C6H11GdO7 | CID 19013753 - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Gadolinium(III) acetate hydrate | C6H14GdO7 | CID 71311437 - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Gadolinium(III) Acetate Hydrate | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 13, 2026, from [Link]

-

Gadolinium acetate - Crystal growing wiki. (2021, July 8). Crystal growing wiki. Retrieved January 13, 2026, from [Link]

- CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents. (n.d.). Google Patents.

-

Gadolinium(III) acetate tetrahydrate | Gadolinium acetate hydrate | C6H9GdO6 - Ereztech. (n.d.). Ereztech. Retrieved January 13, 2026, from [Link]

-

GADOLINIUM(III) ACETATE TETRAHYDRATE - ChemBK. (2024, April 10). ChemBK. Retrieved January 13, 2026, from [Link]

-

MRI contrast agents (Gadolinium DTPA). (n.d.). Radiology Cafe. Retrieved January 13, 2026, from [Link]

-

Gadolinium contrast agents - Questions and Answers in MRI. (n.d.). MRI Questions. Retrieved January 13, 2026, from [Link]

-

MRI contrast agent - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

A primer on gadolinium chemistry - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Gadolinium: Properties and Applications - Stanford Materials. (n.d.). Stanford Materials. Retrieved January 13, 2026, from [Link]

-

Gadolinium - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech. (n.d.). Ereztech. Retrieved January 13, 2026, from [Link]

-

Gadolinium-based Contrast Agents: MedlinePlus Drug Information. (2024, December 15). MedlinePlus. Retrieved January 13, 2026, from [Link]

-

Gadolinium(3+) acetate | C6H9GdO6 | CID 159771 - PubChem - NIH. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Gadolinium contrast agents | Radiology Reference Article | Radiopaedia.org. (2025, August 19). Radiopaedia.org. Retrieved January 13, 2026, from [Link]

-

Synthesis of a Gadolinium Based-Macrocyclic MRI Contrast Agent for Effective Cancer Diagnosis - PubMed. (2018, June 13). PubMed. Retrieved January 13, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. americanelements.com [americanelements.com]

- 3. mrimaster.com [mrimaster.com]

- 4. mriquestions.com [mriquestions.com]

- 5. Gadolinium - Wikipedia [en.wikipedia.org]

- 6. Gadolinium(III)-acetat Hydrat 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 100587-93-7: gadolinium(iii) acetate hydrate [cymitquimica.com]

- 8. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 9. Gadolinium acetate - Crystal growing [en.crystalls.info]

- 10. This compound | C6H9GdO6 | CID 159771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gadolinium(III) acetate tetrahydrate [chemister.ru]

- 12. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents [patents.google.com]

- 15. chembk.com [chembk.com]

- 16. Gadolinium: Properties and Applications [stanfordmaterials.com]

- 17. Gadolinium-based Contrast Agents: MedlinePlus Drug Information [medlineplus.gov]

- 18. radiopaedia.org [radiopaedia.org]

- 19. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Page loading... [guidechem.com]

- 21. Gadolinium(III) acetate hydrate | C6H14GdO7 | CID 71311437 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Gadolinium(III) Acetate

<An In-depth Technical Guide to the Synthesis of Gadolinium(III) Acetate from Gadolinium(III) Oxide

Abstract: This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis of gadolinium(III) acetate hydrate from gadolinium(III) oxide. Designed for researchers, chemists, and professionals in drug development, this document details the underlying chemical principles, a step-by-step synthesis protocol, purification, and rigorous characterization methods. The causality behind experimental choices is explained to empower researchers with a deep understanding of the process. This guide serves as a practical resource for producing high-purity gadolinium(III) acetate, a critical precursor for advanced materials, particularly in the development of magnetic resonance imaging (MRI) contrast agents.[1][2]

Gadolinium(III) acetate (Gd(CH₃COO)₃) is a key inorganic compound, primarily utilized as a versatile precursor in the synthesis of advanced functional materials.[2] Its importance stems from the unique paramagnetic properties of the gadolinium(III) ion (Gd³⁺), which possesses seven unpaired 4f electrons, granting it a large electronic magnetic moment. This characteristic is harnessed in the development of gadolinium-based contrast agents for MRI, which significantly enhance image resolution and diagnostic capability in clinical settings.[1][2][3]

Beyond medical imaging, gadolinium acetate is employed in the fabrication of luminescent materials, optical glasses, and as a dopant to improve the efficiency of perovskite solar cells and the performance of supercapacitors.[2][4] Synthesizing high-purity gadolinium acetate from a stable, common starting material like gadolinium(III) oxide (Gd₂O₃) is a fundamental and cost-effective route for academic and industrial laboratories.

Chemical Principles and Stoichiometry

The synthesis of gadolinium(III) acetate from gadolinium(III) oxide is a straightforward acid-base reaction. Gadolinium(III) oxide, a basic oxide, reacts with acetic acid to form the corresponding salt (gadolinium acetate) and water.[5]

Reaction Equation: The balanced chemical equation for the reaction is:

Gd₂O₃ (s) + 6 CH₃COOH (aq) → 2 Gd(CH₃COO)₃ (aq) + 3 H₂O (l)

In practice, the product is typically isolated as a hydrate, most commonly the tetrahydrate.[6] The formation of the hydrate is a critical consideration for calculating yields and for subsequent characterization. The equation for the formation of the tetrahydrate is:

Gd₂O₃ + 6 CH₃COOH + 5 H₂O → 2 [Gd(CH₃COO)₃(H₂O)₂]·2H₂O[6]

Causality of Reaction Conditions:

-

Temperature: Heating the reaction mixture, typically to reflux (60-120 °C), is crucial.[7][8] Gadolinium oxide has low solubility in water but dissolves in acids.[5][9][10] Elevated temperatures significantly increase the reaction kinetics between the solid oxide and the acetic acid, ensuring complete dissolution and conversion.

-

Acid Concentration: Glacial acetic acid is often used to provide a high concentration of reactant and to act as the solvent medium. An excess of acetic acid is typically employed to ensure the complete consumption of the gadolinium oxide starting material.

-

Stirring: Continuous and vigorous stirring is necessary to maintain the suspension of the solid gadolinium oxide, maximizing the surface area available for reaction and ensuring a homogeneous reaction temperature.

Reagents and Materials

Proper preparation and selection of high-purity reagents are paramount for a successful synthesis. The following table summarizes the necessary materials.

| Reagent / Material | Grade | Supplier Recommendation | Key Properties & Role |

| Gadolinium(III) Oxide (Gd₂O₃) | 99.9% (REO) or higher | Sigma-Aldrich, Alfa Aesar | Starting material; a stable, white powder. |

| Glacial Acetic Acid (CH₃COOH) | ACS Reagent Grade | Fisher Scientific, VWR | Reactant and solvent. |

| Deionized Water (H₂O) | Type II or better | In-house purification | Used for crystallization and washing. |

| Round-bottom flask | Borosilicate glass | Pyrex, Kimble | Reaction vessel. |

| Reflux condenser | Borosilicate glass | Pyrex, Kimble | To prevent solvent loss during heating. |

| Magnetic stirrer with hotplate | Standard laboratory grade | IKA, Corning | For heating and agitation. |

| Rotary evaporator | Standard laboratory grade | Büchi, Heidolph | For solvent removal and product isolation.[7][8] |

| Vacuum oven | Standard laboratory grade | --- | For drying the final product.[7][8] |

Experimental Protocol: Synthesis Workflow

This protocol is based on established methods for the complete conversion of gadolinium oxide to gadolinium(III) acetate hydrate.[7][8]

Reaction Setup and Dissolution

-

Preparation: In a certified chemical fume hood, add a precisely weighed amount of gadolinium(III) oxide powder (e.g., 0.001 mol, approximately 0.3625 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Carefully add an excess of glacial acetic acid (e.g., 40 mL) to the flask.[8]

-

Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 120°C) with vigorous stirring.[8]

-

Hydration (Optional but Recommended): After the solution becomes clear, remove the heat source and allow the solution to cool slightly. Add a small amount of deionized water (e.g., 6.0 mL) and briefly return the mixture to a gentle stir at the same temperature until the solution is again transparent.[8] This step ensures the formation of the stable hydrate crystalline form.

Isolation and Purification

-

Solvent Removal: After the reaction is complete, stop heating.[7][8] Remove the bulk of the acetic acid and water using a rotary evaporator. Continue evaporation until a solid or viscous residue remains.[7][8] The recovered acetic acid can be stored for future syntheses.[8]

-

Drying: Transfer the resulting solid to a suitable container. Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. This yields the final product as a white, crystalline powder.[7][8]

Figure 2: Logical flow for the characterization and validation of the final product.

Safety and Handling

Researchers must adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [11][12]* Ventilation: All steps, especially those involving heating acetic acid, must be performed in a well-ventilated chemical fume hood. [11]* Handling Reagents:

-

Gadolinium Oxide: While generally stable, avoid inhaling the fine powder by handling it carefully. [13] * Glacial Acetic Acid: It is corrosive and has a pungent odor. Avoid contact with skin and eyes and prevent inhalation of vapors.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of gadolinium(III) acetate from gadolinium(III) oxide via reaction with acetic acid is a robust and reliable method for producing this valuable precursor. By carefully controlling reaction parameters such as temperature and stoichiometry, and by performing rigorous characterization using techniques like TGA and FTIR, researchers can confidently produce high-purity gadolinium(III) acetate hydrate. This guide provides the fundamental knowledge and practical steps necessary to empower scientists in materials science and drug development to successfully execute this important synthesis.

References

- Ames Laboratory. (n.d.). SDS Gadolinium.

-

ChemBK. (2024). GADOLINIUM(III) ACETATE TETRAHYDRATE. Retrieved from [Link]

- Ereztech. (n.d.). Gadolinium, Powder Safety Data Sheet.

- Google Patents. (n.d.). CN103992217A - Gadolinium acetate synthesis method with simple process.

-

Request PDF. (n.d.). Kinetics of the thermal decomposition of γ-irradiated gadolinium acetate. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Gadolinium powder - SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Gadolinium acetate. Retrieved from [Link]

- High Purity Products. (n.d.). Gadolinium Standard 1000 mg/L - SAFETY DATA SHEET.

-

Assiut University. (2002). Kinetics of the thermal Decomposition of -Irradiated Gadolinium acetate. Thermochimica Acta. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. Retrieved from [Link]

-

Metager. (2026). Gadolinium acetate. Retrieved from [Link]

-

AZoM. (2004). Gadolinium Oxide (Gd2O3) Gadolinia - Properties and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gadolinium(III) acetate hydrate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gadolinium(iii)acetatexhydrate. PubChem Compound Database. Retrieved from [Link]

-

Western Minmetals (SC) Corporation. (n.d.). Gadolinium Oxide. Retrieved from [Link]

-

Scribd. (n.d.). Gadolinium Oxide Uses & Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Gadolinium(III) oxide. Retrieved from [Link]

-

MDPI. (2022). The Influence of Sintering Temperature on the Transport Properties of GdBa2Cu3O7 Superconductor Prepared from Nano-Powders via the Co-Precipitation Method. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Non-isothermal kinetics of the thermal decomposition of gadolinium nitrate. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of Gadolinium-based contrast agents and its intermediates. Retrieved from [Link]

-

CORE. (2017). synthesis and characterization of ultra-small gadolinium oxide nanoparticles. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Non-isothermal kinetics of the thermal decomposition of gadolinium nitrate. Retrieved from [Link]

Sources

- 1. CAS 100587-93-7: gadolinium(iii) acetate hydrate [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. Gadolinium oxide CAS#: 12064-62-9 [m.chemicalbook.com]

- 5. Gadolinium(III) oxide - Wikipedia [en.wikipedia.org]

- 6. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents [patents.google.com]

- 9. azom.com [azom.com]

- 10. Gadolinium Oxide | Western Minmetals (SC) Corporation [matltech.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. asisscientific.com.au [asisscientific.com.au]

- 13. ameslab.gov [ameslab.gov]

Physical and chemical properties of Gadolinium(3+) acetate

An In-Depth Technical Guide to the Physical and Chemical Properties of Gadolinium(III) Acetate

Introduction: Beyond the Formula

To the researcher, scientist, or drug development professional, Gadolinium(III) acetate, Gd(CH₃COO)₃, is far more than a simple inorganic salt. It is a critical starting material and a versatile precursor that sits at the nexus of advanced materials science and cutting-edge medical diagnostics.[1][2] Its significance stems directly from the unique properties of the trivalent gadolinium ion (Gd³⁺), which possesses a high number of unpaired electrons, making it strongly paramagnetic.[3] This property is the cornerstone of its use in Magnetic Resonance Imaging (MRI) contrast agents, where it dramatically enhances image resolution.[1]

However, the journey from a simple salt to a functional material or a safe, effective drug is paved with intricate chemical principles. The free Gd³⁺ ion is toxic and competes with calcium ions in biological systems; therefore, understanding how to handle, modify, and chelate it is of paramount importance.[4] This guide moves beyond a simple recitation of data points. It is designed to provide a deep, mechanistic understanding of Gadolinium(III) acetate's properties, explaining the causality behind its behavior and offering field-proven insights into its application. We will explore its structure, its complex behavior in solution, its decomposition pathways, and validated protocols for its use, providing a comprehensive resource for professionals who seek to harness its full potential.

Section 1: Core Physicochemical Properties

Gadolinium(III) acetate is most commonly supplied as a hydrate, a white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[3] This necessitates storage in a cool, dry place with the container tightly sealed. The tetrahydrate is a well-characterized form.[5]

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | Anhydrous: C₆H₉GdO₆ Tetrahydrate: C₆H₁₇GdO₁₀ | [4][5] |

| Molecular Weight | Anhydrous: 334.38 g/mol Tetrahydrate: 406.44 g/mol | [4][5] |

| CAS Number | Anhydrous: 15280-53-2 Hydrate: 100587-93-7 | [2][6] |

| Appearance | White crystalline powder or colorless crystals.[3][4] | [3][4] |

| Density (Tetrahydrate) | 1.611 g/cm³ | [4][5] |

| Solubility in Water (Tetrahydrate) | 11.6 g/100 mL at 25 °C | [7][8] |

| Solubility in Organic Solvents | While specific quantitative data is scarce, it is expected to be soluble in polar aprotic solvents like DMSO and have limited solubility in alcohols like methanol and ethanol. It is poorly soluble in non-polar organic solvents.[4][9] | [4][9] |

| Decomposition Point | Hydrate begins to lose water around 150 °C; decomposes to oxide at higher temperatures (~450 °C for anhydrous).[5] | [5] |

Section 2: Structural and Coordination Chemistry

The chemistry of Gadolinium(III) acetate is dominated by the nature of the Gd³⁺ ion and its interactions with the acetate ligands. Gd³⁺, a lanthanide, has an electron configuration of [Xe] 4f⁷. Its large ionic radius and high charge density lead to a preference for high coordination numbers, typically 8 or 9.[10]

The acetate ion (CH₃COO⁻) is a versatile ligand that can coordinate to the metal center in several ways. In the case of lanthanide acetates, it often acts as a bridging ligand, connecting multiple metal centers to form polymeric chains or complex polynuclear structures. Common coordination modes include bidentate chelation (where both oxygen atoms of an acetate group bind to the same Gd³⁺ ion) and various bridging modes (μ₂) where the acetate links two different Gd³⁺ ions.[10][11] The tetrahydrate form of Gadolinium(III) acetate crystallizes in a triclinic system.[5]

Mandatory Visualization: Coordination Modes of Acetate Ligands

This diagram illustrates the fundamental ways acetate ligands can coordinate with a central Gadolinium(III) ion, leading to the formation of complex structures.

Caption: Simplified hydrolysis pathway of Gd(III) in water.

Section 4: Thermal Properties

The thermal decomposition of Gadolinium(III) acetate is a fundamentally important process, as it is a common route to produce high-purity gadolinium(III) oxide (Gd₂O₃), a material with numerous applications in ceramics and optics. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process.

-

Dehydration: Upon heating, the hydrated salt first loses its water molecules. For the tetrahydrate, this process typically begins around 150 °C. [5]2. Decomposition of Anhydrous Acetate: The anhydrous acetate is stable for a short temperature range before it begins to decompose. This process is complex and may involve the formation of intermediate species like gadolinium oxycarbonate.

-

Formation of Oxide: The final decomposition step, occurring at temperatures above ~600 °C, yields the thermodynamically stable gadolinium(III) oxide (Gd₂O₃) as the final product.

Mandatory Visualization: Thermal Decomposition Workflow

Caption: Thermal decomposition pathway of Gadolinium(III) Acetate.

Section 5: Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of Gadolinium(III) acetate and its derivatives.

Protocol 1: Synthesis of Gadolinium(III) Acetate Hydrate

This protocol describes a straightforward synthesis from gadolinium(III) oxide. The endpoint is self-validating: the reaction is complete when the opaque oxide precursor is fully dissolved, yielding a transparent solution.

-

Materials: Gadolinium(III) oxide (Gd₂O₃), glacial acetic acid, deionized water.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 0.001 mol of Gd₂O₃.

-

Add 40 mL of glacial acetic acid.

-

Heat the mixture to reflux (approx. 120 °C) with vigorous stirring. Continue heating until the reaction solution becomes transparent, indicating all the Gd₂O₃ has reacted. [2] 4. Carefully add 5-7 mL of deionized water to the hot solution and continue stirring until the solution is again transparent. [2] 5. Allow the solution to cool to room temperature.

-

Remove the solvent using a rotary evaporator to yield a white solid.

-

Dry the resulting white powder under vacuum to obtain Gadolinium(III) acetate hydrate.

-

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of Gadolinium(III) Acetate.

Protocol 2: Purity Determination by Complexometric EDTA Titration

This method determines the gadolinium content by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The use of a metallochromic indicator provides a sharp, visually validated endpoint.

-

Materials: Gadolinium(III) acetate sample, 0.01 M standardized EDTA solution, urotropine or acetate buffer (pH 5.8), Xylenol Orange indicator solution, deionized water.

-

Procedure:

-

Accurately weigh a sample of Gadolinium(III) acetate and dissolve it in deionized water.

-

Add a sufficient amount of buffer solution to maintain the pH at approximately 5.8. This is critical as the Gd-EDTA complex is most stable in this range, and the indicator functions correctly.

-

Add a few drops of Xylenol Orange indicator. The solution should turn a violet or red color due to the formation of the Gd-indicator complex.

-

Titrate the solution with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the solution color sharply changes from violet/red to a pure yellow. This indicates that all Gd³⁺ has been complexed by the EDTA, releasing the free indicator.

-

Calculate the gadolinium content based on the volume of EDTA titrant used.

-

Mandatory Visualization: EDTA Titration Workflow

Caption: Workflow for purity analysis via EDTA titration.

Section 6: Safety and Handling

Gadolinium(III) acetate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.

-

Handling: Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. As it is hygroscopic, proper storage is crucial to maintain the integrity of the material.

References

-

Wikipedia. (n.d.). Gadolinium acetate. Retrieved January 13, 2026, from [Link].

-

Zhang, Y., et al. (2022). Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand. Frontiers in Chemistry, 10, 1021358. Available at: [Link].

-

ResearchGate. (n.d.). Acetate coordination modes. Retrieved January 13, 2026, from [Link].

-

Zhang, Y., et al. (2022). Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand. PubMed Central, 10, 1021358. Available at: [Link].

-

PubChem. (n.d.). Gadolinium(iii)acetatexhydrate. Retrieved January 13, 2026, from [Link].

-

American Elements. (n.d.). Gadolinium(III) Acetate Tetrahydrate. Retrieved January 13, 2026, from [Link].

-

Merbach, A., Pitteloud, M. N., & Jaccard, P. (1972). Gadolinium Chloride. IUPAC-NIST Solubility Data Series. Retrieved January 13, 2026, from [Link].

-

Chemistry LibreTexts. (2021). Complexation Titration. Retrieved January 13, 2026, from [Link].

-

eGyanKosh. (n.d.). COMPLEXOMETRIC TITRATIONS. Retrieved January 13, 2026, from [Link].

-

Crystal growing wiki. (2021). Gadolinium acetate. Retrieved January 13, 2026, from [Link].

- Vertex AI Search. (2026). Gadolinium acetate.

-

ResearchGate. (2023). Systematic Investigation of Lanthanoid Transition Heavy Metal Acetates.... Retrieved January 13, 2026, from [Link].

-

PubChem. (n.d.). Gadolinium. Retrieved January 13, 2026, from [Link].

-

PubChem. (n.d.). Gadolinium(3+) acetate. Retrieved January 13, 2026, from [Link].

-

PubMed. (2009). Automated colorimetric gadolinium assay.... Retrieved January 13, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Chapter 2: Gadolinium-based Contrast Agents. Retrieved January 13, 2026, from [Link].

-

National Institutes of Health (NIH). (2011). Preparation, Purification, and Characterization of Lanthanide Complexes.... Retrieved January 13, 2026, from [Link].

- Google Patents. (n.d.). CN103992217A - Gadolinium acetate synthesis method with simple process.

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 13, 2026, from [Link].

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 醋酸钆(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 100587-93-7: gadolinium(iii) acetate hydrate [cymitquimica.com]

- 4. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 5. Gadolinium acetate - Crystal growing [en.crystalls.info]

- 6. GADOLINIUM ACETATE CAS#: 15280-53-2 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. GADOLINIUM ACETATE | 15280-53-2 [amp.chemicalbook.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Gadolinium(III) Acetate (CAS Number: 100587-93-7)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical overview of Gadolinium(III) acetate, a key inorganic compound with significant applications in medical imaging and materials science. With full editorial control, this document moves beyond a standard data sheet to offer in-depth insights into its synthesis, characterization, and critical applications, grounded in scientific principles and practical considerations for laboratory and development settings.

Introduction: The Significance of Gadolinium(III) Acetate

Gadolinium(III) acetate, with the chemical formula Gd(CH₃COO)₃, is the salt of the lanthanide element gadolinium and acetic acid.[1] It is most commonly available as a hydrate (Gd(CH₃COO)₃·xH₂O) and serves as a vital precursor in the synthesis of advanced materials.[1] Its primary significance lies in the unique paramagnetic properties of the Gadolinium(III) ion (Gd³⁺), which possesses seven unpaired electrons, making it highly effective at altering the relaxation times of nearby water protons. This property is the cornerstone of its application in Magnetic Resonance Imaging (MRI) as a contrast agent.[1][2]

Beyond its well-established role in diagnostics, gadolinium acetate is finding increasing use in cutting-edge research, including the development of more efficient perovskite solar cells, high-performance supercapacitors, and novel drug delivery systems.[1][2] This guide will delve into the core scientific principles that underpin these applications, providing a robust resource for professionals working in these fields.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental properties of Gadolinium(III) acetate is crucial for its effective use and manipulation in a research and development context. It typically appears as a white to off-white crystalline solid that is hygroscopic, readily absorbing moisture from the air.

Table 1: Key Physicochemical Properties of Gadolinium(III) Acetate

| Property | Value | Source(s) |

| CAS Number | 100587-93-7 | [3] |

| Molecular Formula | Gd(CH₃COO)₃ (anhydrous) | [1] |

| Gd(CH₃COO)₃·xH₂O (hydrate) | [1] | |

| Molecular Weight | 334.38 g/mol (anhydrous basis) | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility in Water | Soluble | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Thermal Decomposition | Decomposes upon heating |

Solubility Profile:

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of Gadolinium(III) acetate is typically achieved through the reaction of gadolinium(III) oxide (Gd₂O₃) with acetic acid.[9] This acid-base reaction yields the gadolinium acetate salt and water.

Experimental Protocol: Laboratory-Scale Synthesis of Gadolinium(III) Acetate Hydrate

This protocol is a representative procedure based on established chemical principles for the synthesis of lanthanide acetates.[9]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Gadolinium(III) oxide and a molar excess of glacial acetic acid. The exact molar ratio should be calculated based on the stoichiometry of the reaction: Gd₂O₃ + 6CH₃COOH → 2Gd(CH₃COO)₃ + 3H₂O.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the gadolinium oxide, resulting in a clear solution.

-

Work-up: Once the reaction is complete, allow the solution to cool to room temperature.

-

Purification: The crude product can be purified by removing the excess acetic acid and water via rotary evaporation. The resulting solid can be further purified by recrystallization from a minimal amount of hot deionized water, followed by slow cooling to induce crystallization.

-

Drying: The purified crystals should be collected by filtration and dried in a vacuum oven at a moderate temperature to remove any residual solvent without causing decomposition.

Characterization Workflow:

Caption: Workflow for the synthesis and characterization of Gadolinium(III) acetate.

Spectroscopic and Thermal Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of Gadolinium(III) acetate is expected to show characteristic absorption bands for the carboxylate group (COO⁻). The strong asymmetric and symmetric stretching vibrations of the C=O bond are key indicators of acetate coordination to the gadolinium ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Gd³⁺ ion, obtaining high-resolution NMR spectra of Gadolinium(III) acetate itself is challenging. However, the effect of gadolinium complexes on the relaxation times of solvent protons (relaxivity) is a critical parameter for its application in MRI and can be readily measured.

-

Mass Spectrometry: While a specific mass spectrum for Gadolinium(III) acetate is not widely published, techniques such as electrospray ionization mass spectrometry (ESI-MS) could be employed to confirm the molecular weight of the complex.

-

Thermal Gravimetric Analysis (TGA): TGA is used to determine the thermal stability of the hydrated salt and the temperature at which it decomposes. Studies have shown that the decomposition of hydrated gadolinium acetate occurs in stages, with the final product being gadolinium oxide.

Core Application: A Precursor for MRI Contrast Agents

The paramount application of Gadolinium(III) acetate is as a starting material for the synthesis of gadolinium-based contrast agents (GBCAs) used in MRI.[1][2]

Mechanism of Action:

The Gd³⁺ ion has a large magnetic moment due to its seven unpaired electrons. When placed in a magnetic field, it creates a fluctuating local magnetic field that enhances the relaxation rates of surrounding water protons. Specifically, it shortens both the longitudinal (T1) and transverse (T2) relaxation times. In clinical T1-weighted imaging, the shortening of T1 leads to a brighter signal in tissues where the contrast agent has accumulated, thereby improving the contrast between different tissues.

Caption: The influence of the paramagnetic Gd³⁺ ion on water proton relaxation in MRI.

From Acetate to Chelate:

Free Gd³⁺ ions are toxic and must be chelated with organic ligands to be safely administered. Gadolinium(III) acetate serves as a convenient source of Gd³⁺ ions for the synthesis of these chelated complexes. The acetate ligands are readily displaced by stronger chelating agents like DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to form stable and water-soluble GBCAs.

Advanced Applications in Drug Development and Materials Science

The utility of Gadolinium(III) acetate extends beyond its role as a precursor for conventional MRI contrast agents.

-

Drug Delivery Systems: Gadolinium acetate is used in the synthesis of gadolinium-based nanoparticles for theranostic applications, which combine diagnostic imaging with therapeutic intervention. These nanoparticles can be functionalized to target specific tissues or cells and can carry a drug payload, allowing for simultaneous imaging of the target site and localized drug release.

-

Multimodal Imaging Probes: Gadolinium oxide nanoparticles, often synthesized from gadolinium acetate, can be integrated with other imaging modalities, such as fluorescence or positron emission tomography (PET), to create multimodal probes for more comprehensive disease diagnosis and monitoring.

-

Materials Science: In the realm of materials science, gadolinium acetate is employed to enhance the performance of perovskite nanocrystals, leading to improved efficiency in solar cells and increased brightness in LEDs.[1][2] It is also used to dope manganese dioxide nanorods, significantly boosting their capacitance and charge retention for supercapacitor applications.[1][2]

Safety and Toxicology: A Critical Consideration

While chelated gadolinium is generally considered safe for most patients, there are important toxicological considerations, particularly concerning the dissociation of the Gd³⁺ ion from its ligand.

Nephrogenic Systemic Fibrosis (NSF):

A significant concern associated with the use of some GBCAs is Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition that can occur in patients with severe renal impairment. NSF is characterized by the thickening and hardening of the skin and can affect internal organs. The risk of NSF is higher with less stable, linear GBCAs, where the Gd³⁺ ion is more likely to dissociate and deposit in tissues. Therefore, it is crucial to screen patients for renal function before administering GBCAs.

Biocompatibility:

The biocompatibility of gadolinium-based agents is a key area of research. Studies focus on developing more stable chelates and nanoparticle formulations that minimize the release of free Gd³⁺ ions and are efficiently cleared from the body.

Handling and Safety Precautions:

Gadolinium(III) acetate is classified as an irritant, causing skin, eye, and respiratory irritation upon exposure.[1][3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion: A Versatile Compound with Expanding Horizons

Gadolinium(III) acetate is a compound of significant scientific and medical importance. Its role as a precursor for MRI contrast agents has revolutionized diagnostic medicine. As research progresses, its applications in drug delivery, multimodal imaging, and advanced materials are rapidly expanding. A thorough understanding of its physicochemical properties, synthesis, and safety considerations, as outlined in this guide, is essential for harnessing its full potential in a responsible and innovative manner.

References

-

GADOLINIUM(III) ACETATE TETRAHYDRATE - ChemBK. (2024, April 10). Retrieved from [Link]

-

Gadolinium acetate - Crystal growing wiki. (2021, July 8). Retrieved from [Link]

- CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents. (n.d.).

-

Gadolinium acetate. (2026, January 7). In Wikipedia. Retrieved from [Link]

-

Gadolinium(III) acetate hydrate | C6H14GdO7 | CID 71311437 - PubChem. (n.d.). Retrieved from [Link]

-

Process for the preparation of Gadolinium-based contrast agents and its intermediates - Technical Disclosure Commons. (2022, July 5). Retrieved from [Link]

-

Gadolinium(iii)acetatexhydrate | C6H11GdO7 | CID 19013753 - PubChem. (n.d.). Retrieved from [Link]

-

Madbouly, H. A., El-Hefny, N. E., & El-Nadi, Y. A. (2019). Adsorption and separation of terbium(III) and gadolinium(III) from aqueous nitrate medium using solid extractant. ResearchGate. Retrieved from [Link]

-

Gadolinium. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Influence of Sintering Temperature on the Transport Properties of GdBa2Cu3O7 Superconductor Prepared from Nano-Powders via the Co-Precipitation Method - MDPI. (n.d.). Retrieved from [Link]

- Ma, F., Zhang, W., Xu, Z., Yang, D., & Wang, G. (2025). Separation and purification of gadolinium, terbium and dysprosium by P204-P507 solvent impregnated resin in nitric acid system. Journal of Molecular Liquids, 127473.

-

Separation and purification of gadolinium, terbium and dysprosium by P204-P507 solvent impregnated resin in nitric acid system - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech. (n.d.). Retrieved from [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

What solvents are DMSO/DMF miscible with? : r/OrganicChemistry - Reddit. (2019, July 21). Retrieved from [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. (n.d.). Retrieved from [Link]

-

Solvent Miscibility Table. (n.d.). Retrieved from [Link]

-

Gadolinium acetate. (2026, January 7). In Wikipedia. Retrieved from [Link]

-

Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Gadolinium(III) acetate hydrate | C6H14GdO7 | CID 71311437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Influence of Sintering Temperature on the Transport Properties of GdBa2Cu3O7 Superconductor Prepared from Nano-Powders via the Co-Precipitation Method | MDPI [mdpi.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. uspnf.com [uspnf.com]

- 7. csustan.edu [csustan.edu]

- 8. CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents [patents.google.com]

- 9. Gadolinium acetate - Crystal growing [en.crystalls.info]

A Comprehensive Technical Guide to the Solubility of Gadolinium(III) Acetate in Aqueous and Organic Media

Foreword: Understanding the Critical Role of Solubility in Gadolinium Chemistry

Gadolinium(III) acetate, a key precursor and intermediate in the synthesis of advanced materials, holds a pivotal position in fields ranging from medical diagnostics to materials science. Its utility in creating gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI), phosphors, and catalysts is directly contingent on a thorough understanding of its solubility characteristics.[1] This guide provides an in-depth exploration of the solubility of Gadolinium(III) acetate in both water and common organic solvents, offering a blend of established data, theoretical principles, and practical methodologies for researchers, scientists, and professionals in drug development. The narrative is structured to not only present data but to elucidate the underlying chemical principles governing solubility, thereby empowering the reader to make informed decisions in experimental design and application.

Aqueous Solubility of Gadolinium(III) Acetate: A Quantitative and Qualitative Analysis

Gadolinium(III) acetate is generally characterized as being soluble in water.[2][3] This property is fundamental to its application in the synthesis of aqueous solutions for various downstream processes, including the preparation of MRI contrast agents.[1] The most commonly available form is the hydrate, with the tetrahydrate being a well-characterized species.

Quantitative Solubility Data

The solubility of Gadolinium(III) acetate tetrahydrate in water has been quantitatively determined. This data serves as a crucial baseline for the preparation of saturated and unsaturated solutions.

| Compound | Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Solubility (mol/L) |

| Gadolinium(III) Acetate Tetrahydrate | 25 | 11.6 | ~0.28 |

Data sourced from the CRC Handbook of Chemistry and Physics.[4][5]

The Chemistry of Aqueous Gadolinium(III) Acetate Solutions

The dissolution of Gadolinium(III) acetate in water is not a simple physical process but involves complex chemical equilibria that are highly dependent on the solution's pH. Understanding these equilibria is paramount for controlling the speciation of gadolinium in solution and preventing unintended precipitation.

In aqueous solution, the gadolinium(III) ion is hydrated, forming a stable aqua ion. At acidic pH (below approximately 2), the predominant species is the nona-aqua gadolinium(III) ion, [Gd(H₂O)₉]³⁺. This complex is the starting point for understanding the subsequent pH-dependent reactions.

The pH of the aqueous medium is the most critical factor governing the solubility and speciation of Gadolinium(III) acetate. As the pH increases, the aqua ion undergoes hydrolysis, leading to the formation of various aqua hydroxo complexes. This process can be represented by the following general equilibrium:

[Gd(H₂O)₉]³⁺ + nH₂O ⇌ [Gd(OH)n(H₂O)₉-n]⁽³⁻ⁿ⁾⁺ + nH₃O⁺

At pH values above 6, the formation of insoluble gadolinium hydroxide, Gd(OH)₃, or gadolinium oxide-hydroxide becomes significant, leading to precipitation and a dramatic decrease in the concentration of soluble gadolinium species. Therefore, maintaining a pH below 6 is crucial for preventing the precipitation of gadolinium hydroxide.

The solubility of Gadolinium(III) acetate can also be influenced by the common ion effect. According to Le Châtelier's principle, the addition of a soluble salt containing either gadolinium(III) or acetate ions to a saturated solution of Gadolinium(III) acetate will shift the equilibrium towards the undissolved solid, thereby decreasing its solubility. For instance, the addition of sodium acetate would increase the acetate ion concentration, leading to the precipitation of Gadolinium(III) acetate until the solubility product constant (Ksp) is re-established. This principle is a key consideration in purification and crystallization processes.[2][6][7]

Temperature Dependence of Aqueous Solubility

Solubility in Organic Solvents: A Qualitative Overview and Practical Considerations

The solubility of Gadolinium(III) acetate in organic solvents is a less explored area compared to its aqueous solubility. The available information is largely qualitative and often inferred from the behavior of analogous rare earth acetates.

General Trends and Rationale

Based on the principles of "like dissolves like" and the ionic nature of Gadolinium(III) acetate, the following trends can be anticipated:

-

Polar Protic Solvents (e.g., Alcohols): Rare earth acetates, including those of cerium and lanthanum, are reported to be slightly soluble in alcohol.[8] The ability of alcohols like methanol and ethanol to form hydrogen bonds and solvate the gadolinium and acetate ions contributes to this limited solubility. Indeed, the synthesis of certain gadolinium complexes utilizes methanol as a reaction medium, indicating sufficient solubility for reactivity.[9]

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents, characterized by their high dielectric constants and ability to solvate cations effectively, are expected to be better solvents for Gadolinium(III) acetate than alcohols. The use of dimethylacetamide (DMA), a similar solvent, in the synthesis of rare-earth-based metal-organic frameworks from acetate precursors supports this assertion.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity mismatch, Gadolinium(III) acetate is expected to be virtually insoluble in non-polar organic solvents.

Summary of Expected Solubility in Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | Ability to hydrogen bond and solvate ions. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | High dielectric constant and strong cation solvating ability. |

| Non-Polar | Hexane, Toluene | Insoluble | Large mismatch in polarity between the ionic salt and the non-polar solvent. |

It is imperative for researchers to experimentally verify the solubility of Gadolinium(III) acetate in the specific organic solvent of interest for their application, as these are general guidelines.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for accurately determining the solubility of Gadolinium(III) acetate. The following methodology outlines a comprehensive approach that can be adapted for both aqueous and organic systems.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of Gadolinium(III) acetate solubility.

Detailed Step-by-Step Methodology

-

Material Preparation:

-

Dry the Gadolinium(III) acetate hydrate to a constant weight under vacuum at a mild temperature (e.g., 40-50 °C) to remove adsorbed moisture without altering the hydration state.

-

Use high-purity, deionized water or analytical grade organic solvents.

-

-

Equilibration:

-

Add an excess of the dried Gadolinium(III) acetate to a known volume or mass of the solvent in a sealed, temperature-controlled vessel.

-

Stir the mixture vigorously using a magnetic stirrer in a constant temperature bath. The equilibration time should be sufficient to reach saturation, typically 24 to 48 hours. For temperature-dependent studies, repeat this process at various desired temperatures.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To ensure complete removal of undissolved solid, centrifuge the suspension at a high speed.

-

Carefully decant the supernatant and filter it through a 0.22 µm syringe filter that is compatible with the solvent used. This step is critical to prevent solid particulates from interfering with the analysis.

-

-

Quantification of Gadolinium:

-

Accurately pipette a known volume of the clear, saturated filtrate.

-

Dilute the aliquot with an appropriate solvent to a concentration range suitable for the analytical instrument.

-

Determine the concentration of gadolinium in the diluted solution using a validated analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These methods offer high sensitivity and accuracy for metal quantification.

-

-

Calculation of Solubility:

-

From the measured gadolinium concentration and the dilution factor, calculate the concentration of gadolinium in the original saturated solution.

-

Convert this concentration into the desired units of solubility (e.g., g/100 g solvent, mol/L).

-

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the solubility of Gadolinium(III) acetate in aqueous and organic solvents. The key takeaways for researchers are:

-

Aqueous solubility is significant but highly pH-dependent. Maintaining a pH below 6 is crucial to prevent the precipitation of gadolinium hydroxide.

-

Organic solvent solubility is generally limited to polar solvents. Qualitative trends suggest slight solubility in alcohols and moderate solubility in polar aprotic solvents like DMF and DMSO.

-

Experimental determination is paramount. The provided protocol offers a robust framework for obtaining reliable solubility data tailored to specific research needs.

A thorough understanding and careful control of the solubility of Gadolinium(III) acetate are fundamental to its successful application in the development of next-generation medical and material technologies. This guide serves as a foundational resource to empower scientists and engineers in their pursuit of innovation.

References

- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.

-

ChemBK. (2024, April 10). GADOLINIUM(III) ACETATE TETRAHYDRATE. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Gadolinium acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 10). 4.6: Solubility and Common ion effect. Retrieved from [Link]

-

TradeIndia. (n.d.). Rare Earth Acetates. Retrieved from [Link]

-

ChemRxiv. (2022). Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

-

Khan Academy. (n.d.). The common-ion effect. Retrieved from [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. CAS 100587-93-7: gadolinium(iii) acetate hydrate [cymitquimica.com]

- 3. 100587-93-7 CAS MSDS (GadoliniuM(III) acetate hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. gadolinium(III) acetate tetrahydrate [chemister.ru]

- 5. chembk.com [chembk.com]

- 6. Gadolinium(III) acetate hydrate | C6H14GdO7 | CID 71311437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Rare Earth Acetates Manufacturer, Rare Earth Acetates Exporter from China [rarearthchemicals.com]

- 9. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Paramagnetic Properties of Gadolinium(III) for MRI Applications

Abstract

The trivalent gadolinium ion (Gd³⁺) stands as the cornerstone of paramagnetic contrast agents for Magnetic Resonance Imaging (MRI) due to its exceptionally high magnetic moment and favorable electronic relaxation properties. This technical guide provides an in-depth exploration of the fundamental principles governing the efficacy of Gd³⁺-based contrast agents, starting from the intrinsic electronic properties of the ion to the complex physicochemical dynamics of its chelated forms in a biological environment. We will dissect the critical interplay between the Gd³⁺ core, the chelating ligand, and the surrounding water molecules that dictates the resulting contrast enhancement. This document is intended for researchers, chemists, and drug development professionals, offering both foundational theory and practical, field-proven methodologies for the synthesis and characterization of these vital diagnostic tools. We will bridge theory with application, elucidating the causality behind experimental design and providing robust protocols for the development of next-generation MRI contrast agents.

Chapter 1: The Physics of Paramagnetism and MRI Contrast

Magnetic Resonance Imaging relies on the manipulation and detection of the nuclear spin of hydrogen protons in water. The contrast in an MR image is determined by the different rates at which these protons return to their equilibrium state after being excited by radiofrequency pulses. These rates are characterized by two primary relaxation times: T1 (spin-lattice) and T2 (spin-spin).

Paramagnetic substances, like compounds containing Gd³⁺, are materials that become temporarily magnetized when placed in an external magnetic field.[1] The powerful paramagnetic properties of Gd³⁺ make it an extremely effective MRI contrast agent.[1][2] Instead of being directly imaged, Gd³⁺ manifests its presence by dramatically shortening the T1 relaxation time of nearby water protons.[1][3] This T1 shortening effect increases the signal intensity in T1-weighted images, making tissues where the agent has accumulated appear brighter.[1][3][4]

The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2) , which is the change in the relaxation rate (1/T1 or 1/T2) per unit concentration of the agent.[5][6] Higher relaxivity indicates a more potent contrast agent, allowing for lower administered doses.[7] Relaxivity is not an intrinsic constant but is influenced by the magnetic field strength, temperature, and the local microenvironment.[6]

Chapter 2: The Gadolinium(III) Ion: An Ideal Paramagnetic Core

The exceptional utility of gadolinium in MRI stems from its unique electronic structure.[1] As a lanthanide series element with atomic number 64, the neutral gadolinium atom has an electron configuration of [Xe] 4f⁷ 5d¹ 6s².[8][9]

Electronic Configuration and Unpaired Electrons

When it forms the trivalent ion (Gd³⁺), it loses its 6s² and 5d¹ electrons, leaving the 4f subshell intact.[1][10] The resulting configuration is [Xe] 4f⁷ .[9][11] This is a crucial feature:

-

Seven Unpaired Electrons: The 4f subshell is exactly half-filled, with one electron in each of its seven orbitals. These seven unpaired electrons give Gd³⁺ a very large total electron spin (S = 7/2) and, consequently, a powerful magnetic moment.[1][10][12] This is the highest number of unpaired electron spins possible for an atom, which is the primary source of its strong paramagnetism.[2][13]

-

Symmetrical 'S' State: The half-filled f-shell results in a spherically symmetric electronic ground state (⁸S₇/₂). This symmetry leads to a relatively slow electronic relaxation time.[10][14] This slow relaxation is critical because it ensures that the magnetic field generated by the Gd³⁺ ion fluctuates at frequencies that are optimal for inducing relaxation in nearby water protons, a key principle explained by the Solomon-Bloembergen-Morgan (SBM) theory.[15][16]

The Toxicity Imperative: Why Chelation is Essential

Despite its ideal magnetic properties, the free Gd³⁺ ion is highly toxic.[3][8][17] Its ionic radius is similar to that of Ca²⁺, allowing it to interfere with numerous calcium-dependent biological processes.[17][18] To be used safely in vivo, the Gd³⁺ ion must be tightly bound to an organic ligand, forming a stable complex called a chelate.[3][17][19] This process sequesters the toxic ion, preventing its release into the body while preserving its paramagnetic effect.[13] The majority of the administered chelated complex is then safely excreted by the kidneys.[4][8]

Chapter 3: From Gadolinium(III) Acetate to Clinically Relevant Chelates

Gadolinium(III) acetate, Gd(CH₃COO)₃, is a common and convenient starting material for the synthesis of gadolinium-based contrast agents (GBCAs). It provides a soluble source of the Gd³⁺ ion that can be readily complexed with a variety of chelating ligands.

The Chemistry of Chelation

The ligands used in GBCAs are polydentate molecules, meaning they have multiple donor atoms (typically oxygen and nitrogen) that coordinate with the central Gd³⁺ ion.[12] The goal is to create a complex with high stability, preventing the dissociation of the toxic free Gd³⁺.[20][21] There are two main structural classes of ligands:

-

Linear (Open-Chain) Ligands: Such as DTPA (diethylenetriaminepentaacetic acid).[21]

-

Macrocyclic Ligands: Such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), where the Gd³⁺ is caged within a pre-organized cavity.[20][21]

Thermodynamic vs. Kinetic Stability

The stability of a Gd³⁺ chelate is a critical determinant of its safety profile and is described by two key parameters:[20][22][23]

-

Thermodynamic Stability: Refers to the equilibrium position between the chelated complex and the dissociated free Gd³⁺ and ligand. It is quantified by the stability constant (Ktherm).[20][24]

-

Kinetic Stability (or Inertness): Refers to the rate at which the complex dissociates.[20][23] A kinetically inert complex may have a slow dissociation rate even if it is not the most thermodynamically stable species.

Macrocyclic agents generally exhibit higher kinetic stability than linear agents, making them more resistant to releasing free Gd³⁺ in the body.[20][24][25] This superior stability is a key reason for the preferential use of macrocyclic GBCAs in clinical practice to minimize the risk of gadolinium deposition in tissues.[4][25]

Chapter 4: Characterization of Gd(III) Complexes: A Methodological Guide

The development of a new GBCA requires rigorous characterization of its properties. The most important parameter is its T1 relaxivity (r1).

Protocol 4.1: Synthesis of a Model Gd(III) Chelate (Gd-DTPA)

This protocol describes the synthesis of Gadopentetate dimeglumine (Gd-DTPA), one of the first and most well-known GBCAs, starting from Gadolinium(III) acetate. This serves as a foundational example of chelation chemistry.

Materials:

-

Gadolinium(III) acetate tetrahydrate (Gd(CH₃COO)₃·4H₂O)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Ligand Dissolution: Dissolve a precise amount of DTPA in deionized water in a round-bottom flask. DTPA has low water solubility at neutral pH, so the solution will be acidic.

-

pH Adjustment: Slowly add 0.1 M NaOH dropwise while stirring to raise the pH to approximately 6.0-6.5. This deprotonates the carboxylic acid groups, making the DTPA soluble. Causality: Deprotonation of the carboxylate arms is essential for them to act as effective Lewis bases to coordinate the Gd³⁺ ion.

-

Gadolinium Addition: In a separate beaker, dissolve a stoichiometric equivalent of Gadolinium(III) acetate in a minimal amount of deionized water. Add this solution dropwise to the stirring DTPA solution.

-